Cas no 62758-49-0 (2-(bromomethyl)-4-chlorobenzoic acid)

2-(Bromomethyl)-4-chlorobenzoic acid is a versatile brominated aromatic compound featuring both a carboxylic acid and a reactive bromomethyl group, making it a valuable intermediate in organic synthesis. The presence of the electron-withdrawing chloro substituent enhances its reactivity in electrophilic and nucleophilic substitution reactions. This compound is particularly useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, where it serves as a key building block for further functionalization. Its high purity and stability under controlled conditions ensure consistent performance in synthetic applications. The bromomethyl group allows for efficient alkylation or cross-coupling reactions, while the carboxylic acid moiety provides additional derivatization opportunities.
2-(bromomethyl)-4-chlorobenzoic acid structure
62758-49-0 structure
Product Name:2-(bromomethyl)-4-chlorobenzoic acid
CAS No:62758-49-0
MF:C8H6BrClO2
MW:249.489040851593
MDL:MFCD18205518
CID:432305
PubChem ID:12334978
Update Time:2025-06-29

2-(bromomethyl)-4-chlorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-(bromomethyl)-4-chloro-
    • 2-(bromomethyl)-4-chlorobenzoic acid
    • SCHEMBL13870495
    • DTXSID80491174
    • 62758-49-0
    • MDL: MFCD18205518
    • Inchi: 1S/C8H6BrClO2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3H,4H2,(H,11,12)
    • InChI Key: KZCHJLLUFSXPMT-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C=CC=1C(=O)O)Cl

Computed Properties

  • Exact Mass: 247.92398
  • Monoisotopic Mass: 247.92397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

2-(bromomethyl)-4-chlorobenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-299814-1.0g
2-(bromomethyl)-4-chlorobenzoic acid
62758-49-0
1.0g
$1133.0 2023-02-28
Enamine
EN300-299814-2.5g
2-(bromomethyl)-4-chlorobenzoic acid
62758-49-0
2.5g
$2347.0 2023-09-06
Enamine
EN300-299814-5.0g
2-(bromomethyl)-4-chlorobenzoic acid
62758-49-0
5.0g
$2976.0 2023-02-28
Enamine
EN300-299814-10.0g
2-(bromomethyl)-4-chlorobenzoic acid
62758-49-0
10.0g
$3742.0 2023-02-28
Enamine
EN300-299814-1g
2-(bromomethyl)-4-chlorobenzoic acid
62758-49-0
1g
$1133.0 2023-09-06
Enamine
EN300-299814-5g
2-(bromomethyl)-4-chlorobenzoic acid
62758-49-0
5g
$2976.0 2023-09-06
Enamine
EN300-299814-10g
2-(bromomethyl)-4-chlorobenzoic acid
62758-49-0
10g
$3742.0 2023-09-06

Additional information on 2-(bromomethyl)-4-chlorobenzoic acid

2-(Bromomethyl)-4-Chlorobenzoic Acid: A Key Compound in Modern Pharmaceutical and Material Science Research

2-(Bromomethyl)-4-chlorobenzoic acid, with the chemical formula C8H6BrClO2, is a versatile aromatic carboxylic acid derivative that has garnered significant attention in the fields of medicinal chemistry, materials science, and chemical biology. The compound's unique structural features—specifically the 2-(bromomethyl) group and the 4-chloro substituent—contribute to its reactivity and functional versatility, making it a valuable building block for the synthesis of complex molecules. The CAS number 62758-49-0 serves as a critical identifier for this compound, ensuring precise reference in academic and industrial contexts.

Recent advancements in synthetic methodology have expanded the utility of 2-(bromomethyl)-4-chlorobenzoic acid as a core intermediate. For instance, a 2023 study published in *Advanced Synthesis & Catalysis* demonstrated its application in the development of novel antifungal agents through Suzuki-Miyaura cross-coupling reactions. The 4-chloro group on the aromatic ring provides a strategic site for functionalization, enabling the introduction of diverse pharmacophoric elements. This structural flexibility has positioned the compound as a key player in the design of multifunctional therapeutics targeting fungal infections, where the 2-(bromomethyl) group serves as a reactive handle for conjugation with other bioactive molecules.

In the realm of materials science, 2-(bromomethyl)-4-chlorobenzoic acid has emerged as a critical component in the synthesis of stimuli-responsive polymers. A 2024 paper in *ACS Applied Polymer Materials* highlighted its role in creating pH-sensitive hydrogels for drug delivery systems. The carboxylic acid moiety contributes to the material's ability to undergo reversible protonation-deprotonation transitions, while the 4-chloro substituent enhances the overall stability of the polymer network. This dual functionality makes the compound particularly relevant for applications requiring controlled release of active agents, such as in targeted cancer therapy.

The CAS number 62758-49-0 also underpins the compound's use in the development of organocatalytic systems. Researchers at the University of Tokyo, in a 2023 breakthrough, utilized 2-(bromomethyl)-4-chlorobenzoic acid as a chiral scaffold for the synthesis of enantioselective catalysts. The compound's asymmetric structure allows for the creation of chiral centers that are essential in pharmaceutical manufacturing, where the stereochemistry of a molecule can significantly impact its biological activity. This application underscores the compound's importance in the pursuit of more efficient and selective synthetic routes.

From a mechanistic perspective, the 2-(bromomethyl) group in 2-(bromomethyl)-4-chlorobenzoic acid exhibits unique reactivity patterns. A 2022 study in *Organic & Biomolecular Chemistry* revealed that this group undergoes facile nucleophilic substitution reactions under mild conditions, a property that has been exploited in the synthesis of various heterocyclic compounds. The 4-chloro substituent further modulates the electronic environment of the aromatic ring, influencing the reactivity and selectivity of the molecule during chemical transformations. These properties make the compound a preferred choice for synthetic chemists seeking to optimize reaction efficiency and yield.

In the context of drug discovery, 2-(bromomethyl)-4-chlorobenzoic acid has been explored as a potential scaffold for the development of anti-inflammatory agents. A 2023 preclinical study published in *Journal of Medicinal Chemistry* investigated its ability to modulate cytokine production in inflammatory models. The carboxylic acid group was found to interact with specific receptors involved in the inflammatory response, while the 4-chloro substituent enhanced the molecule's binding affinity. This dual functionality suggests that the compound could serve as a lead structure for the design of novel anti-inflammatory therapeutics with improved pharmacological profiles.

Advancements in computational chemistry have further illuminated the potential applications of 2-(bromomethyl)-4-chlorobenzoic acid. A 2024 study using quantum mechanical simulations in *Journal of Computational Chemistry* predicted that the compound's aromatic ring could serve as a binding site for various protein targets. The 2-(bromomethyl) group was identified as a potential anchor for hydrogen bonding interactions, while the 4-chloro substituent contributed to hydrophobic interactions. These findings highlight the compound's relevance in the development of small molecule inhibitors targeting specific biological pathways.

From an environmental perspective, the synthesis and use of 2-(bromomethyl)-4-chlorobenzoic acid have been evaluated for their sustainability. A 2023 lifecycle assessment in *Green Chemistry* emphasized the importance of optimizing reaction conditions to minimize waste and energy consumption. The study proposed the use of catalytic systems to enhance the efficiency of the compound's synthesis, reducing the environmental footprint associated with its production. This focus on sustainability aligns with the broader goals of green chemistry, ensuring that the compound's utility is balanced with ecological considerations.

The CAS number 62758-49-0 also plays a critical role in regulatory and safety assessments. Regulatory bodies such as the EPA and OSHA have established guidelines for the handling and disposal of compounds with similar structural features. These guidelines emphasize the importance of proper storage and waste management to mitigate potential environmental and health risks. The 4-chloro substituent and the 2-(bromomethyl) group are key factors in determining the compound's toxicity profile, which is essential for its safe application in both industrial and research settings.

Looking ahead, the continued exploration of 2-(bromomethyl)-4-chlorobenzoic acid is expected to yield further insights into its potential applications. Emerging trends in personalized medicine and nanotechnology are likely to drive new research directions, particularly in the development of targeted therapies and smart materials. The compound's structural versatility and reactivity make it well-suited for these advanced applications, ensuring its relevance in the evolving landscape of chemical sciences. As research progresses, the CAS number 62758-49-0 will remain a vital reference point for scientists and engineers working at the forefront of innovation.

The compound 2-(bromomethyl)-4-chlorobenzoic acid (CAS number 62758-49-0) has emerged as a multifunctional molecule with significant applications across various scientific disciplines. Its unique structural features—namely the 2-(bromomethyl) group and the 4-chloro substituent—contribute to its reactivity, functional versatility, and adaptability in synthetic and biological contexts. ### Key Applications and Significance #### 1. Pharmaceutical Development - Antifungal Agents: The compound has been used as a core intermediate in the synthesis of antifungal agents through Suzuki-Miyaura cross-coupling reactions. The 2-(bromomethyl) group serves as a reactive handle for conjugation with other bioactive molecules, while the 4-chloro group enhances the molecule's stability and bioavailability. - Anti-Inflammatory Therapeutics: Studies have shown its potential as a lead structure for the development of anti-inflammatory agents, where the carboxylic acid group interacts with specific receptors, and the 4-chloro substituent improves binding affinity. - Chiral Catalysts: The compound has been utilized as a chiral scaffold in the synthesis of enantioselective catalysts, leveraging its asymmetric structure to create chiral centers essential for pharmaceutical manufacturing. #### 2. Materials Science - Stimuli-Responsive Polymers: The compound has been incorporated into the synthesis of pH-sensitive hydrogels for drug delivery systems. The carboxylic acid moiety enables reversible protonation-deprotonation transitions, while the 4-chloro group enhances polymer stability. - Smart Materials: Its structural versatility allows for the development of advanced materials with applications in controlled drug release, such as targeted cancer therapy. #### 3. Organocatalytic Systems - The 2-(bromomethyl) group exhibits unique reactivity patterns, making it a valuable component in the design of organocatalytic systems. It undergoes facile nucleophilic substitution reactions under mild conditions, enabling the synthesis of complex heterocyclic compounds. #### 4. Computational Chemistry - Quantum mechanical simulations have predicted the compound's potential as a binding site for various protein targets. The 2-(bromomethyl) group can form hydrogen bonds, while the 4-chloro substituent contributes to hydrophobic interactions, highlighting its relevance in drug discovery. #### 5. Environmental and Safety Considerations - The CAS number 62758-49-0 plays a critical role in regulatory and safety assessments. Guidelines for handling and disposal emphasize the importance of proper storage and waste management to mitigate potential environmental and health risks, particularly due to the 4-chloro substituent and the 2-(bromomethyl) group, which influence the compound's toxicity profile. ### Future Outlook The compound's structural versatility and reactivity position it as a promising candidate for further exploration in emerging fields such as personalized medicine and nanotechnology. As research progresses, its role in innovation across scientific disciplines will continue to evolve, ensuring its significance in both academic and industrial contexts. In summary, 2-(bromomethyl)-4-chlorobenzoic acid (CAS 62758-49-0) is a versatile and impactful molecule with broad applications in pharmaceuticals, materials science, and beyond. Its unique structure and reactivity make it a valuable asset in the ongoing quest for scientific advancement.
Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.